REACTION_CXSMILES
|
C1(=O)OC(=O)C=C1.NC1C=CC=CC=1O.CN(C)C=O.[OH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[NH:28][C:29](=[O:35])/[CH:30]=[CH:31]\[C:32]([OH:34])=O>C1(C)C(C)=CC=CC=1.C1(C)C=CC=CC=1>[OH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[N:28]1[C:29](=[O:35])[CH:30]=[CH:31][C:32]1=[O:34]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)NC(\C=C/C(=O)O)=O
|
Name
|
tertiary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for removing water
|
Type
|
CUSTOM
|
Details
|
produced upon cyclization-dehydration reaction
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is then heated to 80°-200° C., preferably 100°-150° C., for 1-20 hours
|
Duration
|
10.5 (± 9.5) h
|
Type
|
CUSTOM
|
Details
|
a cyclization-dehydration reaction
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |